molecular formula C15H18N2O6 B6144601 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid CAS No. 848178-50-7

2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid

Cat. No.: B6144601
CAS No.: 848178-50-7
M. Wt: 322.31 g/mol
InChI Key: XAELKFLKABPRSY-UHFFFAOYSA-N
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Description

The compound 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid (CAS: 848178-50-7) is a benzoic acid derivative with a complex hydrazine-linked enol ester moiety. Its structure features:

  • A benzoic acid core substituted at the 2-position.
  • A hydrazine (-NH-NH-) bridge connecting to a propenyl group.
  • Two ethoxycarbonyl groups and a ketone oxygen, forming a conjugated enol ester system.

This compound is likely utilized as an intermediate in organic synthesis or pharmaceutical development, given its structural resemblance to bioactive molecules (e.g., hydrazine derivatives with antimicrobial or antitumor activity) .

Properties

IUPAC Name

2-[2-(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-3-22-14(20)11(15(21)23-4-2)9-16-17-12-8-6-5-7-10(12)13(18)19/h5-9,16-17H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAELKFLKABPRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNNC1=CC=CC=C1C(=O)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201156836
Record name 1,3-Diethyl 2-[[2-(2-carboxyphenyl)hydrazinyl]methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848178-50-7
Record name 1,3-Diethyl 2-[[2-(2-carboxyphenyl)hydrazinyl]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848178-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-[[2-(2-carboxyphenyl)hydrazinyl]methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid typically involves multiple steps. One common method includes the reaction of ethyl chloroformate with a hydrazine derivative under controlled temperature conditions. The reaction mixture is often cooled to 0°C before the addition of ethyl chloroformate, followed by stirring for an hour. The reaction is then quenched with water and extracted using dichloromethane. The organic layer is dried over sodium sulfate and concentrated under vacuum to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives with different functional groups.

    Substitution: The ethoxy and ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce hydrazine derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential biological activity that can be exploited in drug development. The hydrazine group is often associated with antitumor and antibacterial properties. Research indicates that derivatives of hydrazines can inhibit specific enzymes or pathways involved in disease progression, making this compound a candidate for further pharmacological studies.

Antioxidant Activity

Preliminary studies have indicated that compounds with similar structures exhibit antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Investigating the antioxidant capacity of 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid could yield valuable insights into its therapeutic potential.

Material Science

Due to its unique chemical structure, this compound may find applications in the development of new materials. Specifically, its ability to form stable complexes with metals could be explored for use in catalysis or as a precursor for novel polymeric materials.

Case Study 1: Antitumor Activity

A study investigating the antitumor effects of hydrazine derivatives highlighted the significant cytotoxic effects of compounds structurally related to this compound on various cancer cell lines. The findings suggested that these compounds could induce apoptosis through mitochondrial pathways, warranting further investigation into their mechanisms of action.

Case Study 2: Synthesis and Characterization

Research focused on the synthesis of hydrazine derivatives has shown that modifications to the ethoxy and carbonyl groups can enhance solubility and biological activity. The synthesis of this compound was achieved using standard organic synthesis techniques, followed by characterization through NMR and mass spectrometry to confirm its structure.

Mechanism of Action

The mechanism of action of 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of biochemical pathways related to its functional groups .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Structural Features Molecular Formula Key Properties/Applications Source Evidence
Target Compound (848178-50-7) Benzoic acid + hydrazine-linked enol ester C₁₆H₁₈N₂O₆ Potential synthetic intermediate; conjugated system may enhance stability
2-(Ethoxycarbonyl)benzoic acid Benzoic acid with ethoxycarbonyl substituent C₁₀H₁₀O₄ Phthalic acid derivative; impurity in pharmaceuticals (NMT 0.55%)
3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid Benzimidazole core + ethoxycarbonyl and benzoic acid groups C₂₇H₂₈N₄O₅ Structural studies via SHELX; potential for crystallography-driven drug design
2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid (1171562-25-6) Thiophene-carboxylic acid + enol ester and phenyl substituent C₁₉H₁₉NO₆S Sulfur-containing analog; possible enhanced electronic properties
(S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid (135062-02-1) Benzoic acid + piperidine-aryl and amide linkages C₂₇H₃₆N₂O₄ Higher molecular weight; potential CNS-targeting drug candidate

Key Structural Differences and Implications

Core Backbone: The target compound and 2-(ethoxycarbonyl)benzoic acid share a benzoic acid core but differ in substituents. The hydrazine-enol ester system in the target may confer unique reactivity (e.g., chelation or redox activity) compared to simpler esters .

Functional Groups :

  • The thiophene analog (CAS 1171562-25-6) replaces the benzoic acid with a thiophene ring, introducing sulfur-based electronic effects, which could alter solubility or metabolic stability .
  • The piperidine-aryl compound (CAS 135062-02-1) lacks a hydrazine bridge but includes a bulky lipophilic group, likely influencing blood-brain barrier penetration .

Physicochemical Properties: The target compound’s conjugated enol ester system may improve UV absorption or fluorescence properties, useful in analytical chemistry.

Biological Activity

2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid is an organic compound with a complex structure that includes ethoxy, ethoxycarbonyl, and hydrazinyl functional groups. Its unique composition suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₅H₁₈N₂O₆
Molecular Weight 322.32 g/mol
IUPAC Name 2-[2-(3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-enyl)hydrazinyl]benzoic acid
InChI Key InChI=1S/C15H18N2O6/c1-3-22...

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets. The presence of hydrazine and benzoic acid moieties suggests potential interactions with enzymes and receptors, possibly leading to modulation of biochemical pathways. The exact mechanisms are still under investigation, but preliminary data indicate that it may influence cell signaling pathways related to cancer and inflammation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar hydrazine derivatives. For instance, compounds containing hydrazine moieties have been shown to induce apoptosis in cancer cells through various mechanisms, including:

  • DNA Binding: Some hydrazine derivatives exhibit DNA-binding properties, which can interfere with replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation: Certain derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Cytotoxicity

The cytotoxic effects of 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-y]hydrazin-1-y}benzoic acid have been evaluated in vitro. Preliminary results indicate that it exhibits significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to be linked to apoptosis induction and cell cycle arrest .

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of benzoic acid, including 2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-y]hydrazin-1-y}benzoic acid, demonstrated its efficacy in inhibiting tumor growth in xenograft models. The compound showed a dose-dependent response in reducing tumor size compared to control groups .

Study 2: Structure–Activity Relationship (SAR)

Another investigation into the structure–activity relationship of similar compounds revealed that modifications in the ethoxycarbonyl group significantly affect biological activity. Compounds with additional electron-withdrawing groups exhibited enhanced anticancer properties, suggesting that further modifications of this compound could optimize its efficacy .

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